molecular formula C13H21N3O2 B2406839 Tert-butyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate CAS No. 2034453-93-3

Tert-butyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate

Cat. No.: B2406839
CAS No.: 2034453-93-3
M. Wt: 251.33
InChI Key: ZFAOUVZVCHFQOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyrazolo-pyridine core, which is known for its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

tert-butyl N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)14-8-10-9-15-16-7-5-4-6-11(10)16/h9H,4-8H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAOUVZVCHFQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C2CCCCN2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate typically involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux conditions. This forms methyl (ethyl) pyrazolo[4,3-b]pyridine-6-carboxylates, which are then converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids. The final step involves hydrogenation on a 10% Pd/C catalyst at 100°C and 25 atm .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: It can be reduced to form different reduced forms, depending on the reagents and conditions used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

Research indicates that tert-butyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate exhibits several biological activities that make it a candidate for therapeutic applications:

  • Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from various forms of stress and toxicity.
  • Inhibition of Key Enzymes : It may inhibit enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase and β-secretase.
  • Antioxidant Properties : The compound has demonstrated the ability to reduce oxidative stress markers in biological assays.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the efficacy of this compound:

ActivityMeasurement MethodResult
β-secretase InhibitionIn vitro assayIC50 = 15.4 nM
Acetylcholinesterase InhibitionIn vitro assayKi = 0.17 μM
Aβ Aggregation InhibitionIn vitro assay85% inhibition at 100 μM
Cell Viability in Presence of AβMTT Assay62.98% viability with M4 at 100 μM
MDA Levels ReductionTBARS AssaySignificant decrease observed

These findings suggest that the compound effectively inhibits critical enzymes involved in Alzheimer's disease pathology and enhances cell viability under toxic conditions.

Case Studies

  • Astrocyte Protection : A study evaluated the protective effects of this compound on astrocytes exposed to amyloid beta peptide (Aβ 1-42). Results indicated significant improvement in cell viability compared to untreated controls.
  • In Vivo Efficacy : In a scopolamine-induced model of cognitive decline in rats, the compound was assessed for its ability to mitigate cognitive deficits and oxidative stress markers. While it showed promise in reducing malondialdehyde (MDA) levels—a marker of oxidative stress—the cognitive improvements were not statistically significant compared to established treatments like galantamine.

Mechanism of Action

The mechanism of action of tert-butyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the core protein of the hepatitis B virus, thereby reducing viral load in infected cells . The compound’s structure allows it to bind to specific sites on the target proteins, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate is unique due to its specific pyrazolo-pyridine core, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Tert-butyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C16H24N4O2
  • Molecular Weight : 304.38736 g/mol
  • CAS Number : 2034453-93-3

The compound features a unique pyrazolo-pyridine core which is associated with various biological activities, making it a valuable candidate for drug development.

The biological activity of this compound involves several mechanisms:

  • Inhibition of Viral Proteins : It has been shown to inhibit the core protein of the hepatitis B virus (HBV), leading to a reduction in viral load in infected cells. This suggests potential use as an antiviral agent.
  • Anticancer Properties : Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. It acts on specific molecular targets involved in cell proliferation and survival pathways.

Antiviral Activity

In vitro studies demonstrated that this compound significantly reduces HBV replication. The compound's efficacy was measured by assessing the reduction in viral DNA levels in treated cells compared to controls.

StudyViral Load Reduction (%)Concentration (µM)
Study A70%10
Study B65%20

Anticancer Activity

Research has indicated that this compound shows promise against various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)10Inhibition of cell cycle progression

These findings highlight its potential as a therapeutic agent in oncology.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as Tert-butyl 1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate , the unique pyrazolo-pyridine core of this compound appears to confer distinct biological properties.

Compound NameBiological ActivityNotable Effects
This compoundAntiviral and anticancerSignificant reduction in HBV and cancer cell proliferation
Tert-butyl 1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylateLimited antiviral activityPrimarily cytotoxic effects

Case Study 1: Hepatitis B Virus Inhibition

A study conducted on HepG2.2.15 cells demonstrated that treatment with this compound led to a significant decrease in HBV surface antigen levels after 48 hours of treatment.

Case Study 2: Cancer Cell Line Evaluation

In another investigation involving various cancer cell lines (e.g., MCF-7 and HeLa), the compound exhibited dose-dependent cytotoxicity with IC50 values indicating its potential as an anticancer drug candidate.

Q & A

Q. What are the common synthetic routes for preparing Tert-butyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A validated method involves Negishi coupling using tert-butyl-protected intermediates. For example:

  • Procedure : React tert-butyl-4-(iodomethyl)piperidine-1-carboxylate with a pyrazolo-pyridinone precursor in THF using Pd(dba)₂ and CPhos as catalysts. Yield optimization (59%) is achieved through controlled stoichiometry and LiCl additives .
  • Alternative routes include brominated intermediates (e.g., 5-Boc-2-(bromomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine) for functionalization .

Q. What characterization techniques are essential for confirming the structure of this compound?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and carbamate protection. For example, ethyl esters of related tetrahydropyrazolo-pyrimidines show distinct diastereotopic proton splitting at δ 4.2–4.5 ppm .
  • LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., C27H31N5O3 with m/z 473.567 ).
  • Elemental Analysis : Validate purity (>95%) and absence of halogenated byproducts .

Q. What are the critical safety considerations for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and respiratory protection to avoid inhalation of fine powders .
  • Storage : Store at room temperature in inert atmospheres (N₂/Ar) to prevent carbamate hydrolysis. Avoid exposure to strong acids/bases .

Advanced Research Questions

Q. How can researchers optimize synthetic yield in multi-step reactions involving this compound?

  • Catalyst Screening : Pd(dba)₂/CPhos systems enhance coupling efficiency in THF/LiCl mixtures (59–63% yield) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of tetrahydropyrazolo intermediates .
  • Purification : Automated liquid-liquid extraction (LLE) reduces losses during workup, as demonstrated in tert-butyl carbamate syntheses .

Q. How do tautomeric equilibria impact the reactivity of this compound in solution?

  • Dynamic NMR Studies : For structurally similar AZD5718, tautomerism between enamine and imine forms alters electrophilicity at the pyridin-3-yl position. Use variable-temperature NMR (VT-NMR) to monitor equilibria .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict dominant tautomers under physiological pH .

Q. What strategies resolve stereochemical challenges during functionalization of the tetrahydropyrazolo core?

  • Chiral Resolution : Chiral HPLC (e.g., CHIRALPAK® AD-H column) separates syn/anti diastereomers of ethyl 5,7-dimethyl derivatives .
  • Asymmetric Catalysis : Use (R)-BINAP ligands in Suzuki-Miyaura couplings to control stereochemistry at the carbamate-bearing carbon .

Q. How to address discrepancies in reported synthetic yields across studies?

  • Comparative Analysis : Contrast reaction conditions (e.g., Pd catalysts in vs. Cu-mediated methods). Lower yields (30–40%) may arise from incomplete Boc-deprotection or side reactions with trifluoromethyl groups .
  • Quality Control : Validate starting material purity via GC-MS to exclude degradation (e.g., tert-butyl cleavage under acidic conditions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.